Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with three key substituents: a bromine atom at position 5, a methyl group at position 7, and a methyl carboxylate ester at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and drug discovery pipelines targeting kinase inhibitors or nucleotide analogs . The bromine at position 5 enhances its utility as a substrate for metal-catalyzed substitutions, while the methyl group at position 7 contributes to steric and metabolic stability .
Properties
IUPAC Name |
methyl 5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIKAJXBNJUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138101 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-68-4 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit various kinases, including jak1.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity.
Biochemical Pathways
Kinase inhibitors like this compound can affect multiple signaling pathways, including those involved in cell growth, proliferation, and survival.
Biological Activity
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS No. 1638763-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's potential as a PAK4 inhibitor , which is crucial in various signaling pathways linked to tumor progression.
- Cell Line Studies :
- Mechanistic Insights :
Comparative Efficacy
A comparative analysis with other derivatives has shown that this compound exhibits similar or superior activity against various cancer cell lines when compared to established inhibitors .
| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| This compound | PAK4 | 7.8 | MV4-11 |
| Compound 5k | EGFR/Her2/VEGFR2/CDK2 | 40 - 204 | HepG2 |
| Sunitinib | Various TKIs | 261 | Various |
Study on Apoptotic Mechanisms
In a study focusing on HepG2 liver cancer cells, this compound was found to significantly increase levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2. This suggests that the compound not only induces apoptosis but also alters the balance between pro-apoptotic and anti-apoptotic signals in cancer cells .
Scientific Research Applications
Kinase Inhibition
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has been identified as a potent inhibitor of various kinases, including JAK1. Kinase inhibitors are crucial in cancer therapy and other diseases where abnormal kinase activity is observed. The compound works by binding to the ATP-binding site of kinases, preventing substrate phosphorylation and thus inhibiting their activity .
Anticancer Research
Due to its ability to inhibit kinases involved in cell proliferation, this compound is being investigated for its potential use in anticancer therapies. Studies have shown that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and growth .
Drug Development
The compound serves as a lead structure for the development of new drugs targeting specific diseases associated with dysregulated kinase activity. Its structural properties allow for modifications that can enhance potency and selectivity against specific kinases .
Biochemical Pathway Studies
Research utilizing this compound has provided insights into various biochemical pathways, particularly those related to cell signaling and metabolic processes. Understanding these pathways is essential for developing targeted therapies for diseases such as cancer and autoimmune disorders .
Case Study 1: JAK1 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy as JAK1 inhibitors. The results indicated that certain derivatives exhibited enhanced inhibitory activity compared to the parent compound, suggesting a promising avenue for drug development targeting inflammatory diseases .
Case Study 2: Apoptosis Induction in Cancer Cells
A study conducted at a leading cancer research institute demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of key survival pathways mediated by specific kinases, providing a basis for further exploration in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with structurally analogous pyrrolo[2,3-d]pyrimidine derivatives, emphasizing substituent effects on reactivity, physicochemical properties, and applications.
Substituent Variations and Reactivity
5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (7D)
- Key Differences : Lacks the carboxylate ester at position 2 and has a methyl group at position 2 instead of 5.
- Reactivity : The absence of a carboxylate limits its utility in ester-based derivatization. The methyl group at position 2 may hinder electrophilic substitution at adjacent sites.
- Applications : Primarily used in alkylation or arylation reactions, as demonstrated in its synthesis via triethylamine-mediated coupling .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Key Differences : Substitutes the carboxylate at position 2 with an amine at position 4.
- Reactivity : The amine group enables participation in nucleophilic aromatic substitution or as a directing group in cross-coupling reactions.
- Applications : Widely employed in Suzuki-Miyaura couplings to generate biaryl structures, as seen in its use with indoline boronic esters .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Key Differences: Replaces bromine with iodine at position 5 and lacks the methyl group at position 6. Reactivity: Iodine’s superior leaving-group ability enhances reactivity in Ullmann or Buchwald-Hartwig aminations.
5-Bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine
- Key Differences : Features a chloro substituent at position 4 instead of the carboxylate at position 2.
- Reactivity : The electron-withdrawing chlorine activates the ring for electrophilic substitutions. The bromine and chlorine together enable sequential functionalization.
- Applications : Serves as a dual-halogenated intermediate for synthesizing kinase inhibitors .
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Key Differences: Replaces the carboxylate with a methoxy group at position 4. Reactivity: The methoxy group’s electron-donating nature stabilizes the ring but reduces electrophilic reactivity compared to halogen or carboxylate groups.
Key Insights
- Position 5 Halogens : Bromine balances reactivity and stability, whereas iodine offers superior leaving-group ability but higher cost and instability .
- Position 7 Methyl Group : Enhances metabolic stability by hindering oxidative degradation at the N7 position .
- Position 2 Carboxylate : Provides a handle for hydrolysis to carboxylic acids, critical for prodrug design or metal coordination .
Q & A
Q. What are the key synthetic routes for Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?
The synthesis often involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine precursors. A common method includes:
- Methylation : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 23°C. This step introduces the 7-methyl group .
- Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
- Esterification : Carboxylation at the 2-position via coupling reactions with methyl chloroformate or similar reagents. Yield optimization (e.g., 81% for methylation steps) and purification via recrystallization or column chromatography are critical .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at δ ~3.5 ppm, bromine-induced deshielding) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .
Advanced Research Questions
Q. How can regioselective halogenation be optimized in pyrrolo[2,3-d]pyrimidine derivatives?
Regioselectivity at the 5-position is influenced by:
- Electronic Effects : Electron-rich positions (e.g., pyrrole nitrogen) direct bromination.
- Reagent Choice : NBS in polar aprotic solvents (e.g., DMF) at 0–25°C minimizes side reactions .
- Protecting Groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) improves selectivity . Monitoring via TLC or HPLC ensures reaction progress.
Q. What computational methods aid in predicting the compound’s biological activity?
- Molecular Docking : Screens against enzyme targets (e.g., thymidylate synthase) using AutoDock Vina or Schrödinger Suite.
- QSAR Models : Correlates substituent effects (e.g., bromine’s electronegativity) with inhibitory activity .
- DFT Calculations : Predicts reactive sites (e.g., carboxylate group’s nucleophilicity) for derivatization .
Q. How does the compound interact with biological targets?
- Enzyme Inhibition : The carboxylate group binds to folate-dependent enzymes (e.g., thymidylate synthase), disrupting nucleotide synthesis .
- Kinase Inhibition : The pyrrolo[2,3-d]pyrimidine core mimics ATP, competing for binding pockets in kinases like ATR . Assays: IC₅₀ values are determined via fluorescence polarization or radiometric assays .
Data Contradictions and Resolution
Q. Conflicting reports on melting points and solubility: How to resolve discrepancies?
- Sample Purity : Variations in recrystallization solvents (e.g., ethanol vs. acetonitrile) affect melting points .
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) alter solubility. Use DSC/TGA to identify polymorphs .
- Methodological Differences : Compare HPLC conditions (e.g., C18 columns vs. HILIC) for solubility studies .
Methodological Tables
Q. Table 1: Comparative Yields in Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylation | Cs₂CO₃, MeI, NMP, 23°C | 81 | |
| Bromination | NBS, DMF, 0°C | 75 | |
| Esterification | Methyl chloroformate, Et₃N, THF | 68 |
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.45 (s, 3H, CH₃), 8.25 (s, 1H, H-6) | |
| ESI-MS | m/z 297.98 [M+H]⁺ |
Key Considerations for Experimental Design
- Scale-Up Challenges : Solvent volume-to-yield ratios in halogenation steps require optimization for reproducibility .
- Byproduct Analysis : Monitor dihalogenated byproducts via LC-MS during bromination .
- Crystallography : Use SHELXL for high-resolution data to resolve hydrogen-bonding networks critical for stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
